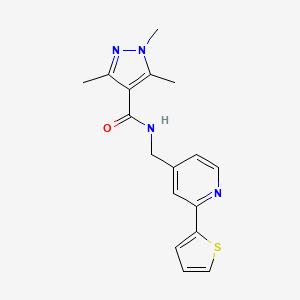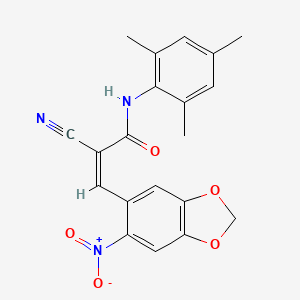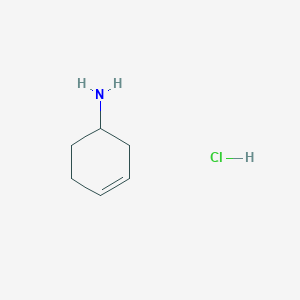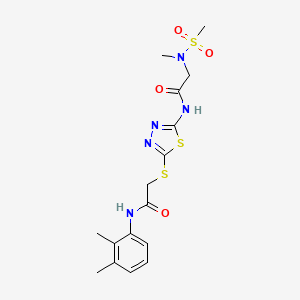
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide, also known as GW501516 or Cardarine, is a synthetic drug that was developed in the 1990s. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have potential applications in scientific research.
Mécanisme D'action
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide is a selective agonist of PPARδ, which is a nuclear receptor that plays a role in regulating metabolism and inflammation. When this compound binds to PPARδ, it activates a number of genes involved in energy metabolism, including those involved in fatty acid oxidation and glucose uptake. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increasing fatty acid oxidation and glucose uptake in skeletal muscle, improving insulin sensitivity, and reducing inflammation and oxidative stress in the heart. Additionally, there is evidence to suggest that this compound may have anti-tumor effects, particularly in colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide in lab experiments is that it has been shown to have potent and selective effects on PPARδ, which can be useful for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to be well-tolerated in animal models, which makes it a useful tool for studying the effects of PPARδ activation in vivo. However, one limitation of using this compound in lab experiments is that it is a synthetic drug that may not accurately represent the effects of endogenous PPARδ activation.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide. One area of interest is the potential use of this drug in the treatment of type 2 diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity in animal models. Additionally, there is interest in exploring the cardioprotective effects of this compound further, particularly in the context of heart failure and other cardiovascular diseases. Finally, there is potential for further research on the anti-tumor effects of this compound, particularly in colon cancer.
Méthodes De Synthèse
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide involves several steps, including the reaction of 4-(3-methylphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyano-1-methyl-3-phenylpropyl)amine to form the final product.
Applications De Recherche Scientifique
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide has been shown to have potential applications in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve glucose metabolism and increase insulin sensitivity in animal models, and may have potential applications in the treatment of type 2 diabetes. Additionally, this compound has been shown to have cardioprotective effects, including reducing inflammation and oxidative stress in the heart. Finally, there is evidence to suggest that this compound may have anti-tumor effects, particularly in colon cancer.
Propriétés
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-18-8-6-11-20(16-18)26-15-7-12-21(25)24-22(2,17-23)14-13-19-9-4-3-5-10-19/h3-6,8-11,16H,7,12-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZVINSUNLJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B2694692.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2694701.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)




![2-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2694711.png)

![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)